6-Alpha Naloxol
Overview
Description
6-Alpha Naloxol (Alpha-Naloxol) is an opioid antagonist and is a human metabolite of naloxone . It is closely related to naloxone .
Molecular Structure Analysis
The molecular formula of this compound is C19H23NO4 . The molecular weight is 329.39 . The IUPAC name is (4 R ,4 aS ,7 S ,7 aR ,12 bS )-3-prop-2-enyl-1,2,4,5,6,7,7 a ,13-octahydro-4,12-methanobenzofuro [3,2-e]isoquinoline-4 a ,7,9-triol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.39 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Metabolism and Identification
6-Alpha Naloxol has been a subject of interest in understanding the metabolism of drugs with a hydromorphone structure. A study by Cone (1976) describes a method for isolating, separating, and identifying 6-alpha and 6-beta-hydroxy metabolites from urine, using techniques such as acid hydrolysis, thin-layer chromatography, and gas-liquid chromatography. This method is crucial for elucidating drug metabolism, particularly in narcotic agonists and antagonists like naloxone, which is closely related to this compound (Cone, 1976).
Pharmacological Properties
This compound's pharmacological properties, particularly in comparison to naloxone, have been studied by Schulteis, Chiang, and Archer (2009). Their research focuses on comparing the potency of naloxone and this compound in precipitating opioid withdrawal under varying morphine pretreatment conditions in rats. This study reveals the nuanced differences in potency and action onset between naloxone and its reduced conjugate this compound, highlighting the importance of these compounds in understanding opioid receptor interactions (Schulteis, Chiang, & Archer, 2009).
Enzymatic Reduction and Analysis
The enzymatic reduction of naloxone to this compound has been a significant focus, particularly in studies involving liver enzymes. For instance, Yamano, Nishida, and Toki (1986) explored the naloxone reductase enzyme in guinea pig liver, which catalyzes the reduction of naloxone to this compound. Their findings contribute to understanding the biochemical pathways and enzymatic activities involved in the metabolism of opioid drugs (Yamano, Nishida, & Toki, 1986).
Transdermal Delivery and Therapeutic Applications
Research on 6-beta-naltrexol, a compound closely related to this compound, has been conducted to explore its use in transdermal delivery systems for treating alcohol dependence and opioid abuse. A study by Kiptoo et al. (2008) discusses the development and evaluation of a transdermal codrug of 6-beta-naltrexol for simultaneous treatment of alcohol dependence and tobacco addiction, providing insights into potential therapeutic applications (Kiptoo et al., 2008).
Comparative Pharmacology and Toxicology
Further, the comparative pharmacology of this compound across different species has been studied. Roerig et al. (1980) examined the hepatic enzyme system for reducing naloxone to 6-alpha and 6-beta-naloxol across variousvertebrates, providing valuable insights into the species-specific aspects of drug metabolism. This research helps in understanding how different species metabolize narcotic antagonists, which is crucial for developing animal models in pharmacological studies (Roerig et al., 1980).
Drug Interaction and Metabolic Pathways
Further exploration into the metabolism of this compound can be found in studies that investigate its interaction with other drugs. For example, the work by Kumagai, Todaka, Yamano, and Toki (1990) delves into the stimulatory effect of morphine on the reduction of naloxone to this compound in guinea pigs. Such studies are crucial for understanding the complex interactions and metabolic pathways involved in the biotransformation of opioids (Kumagai et al., 1990).
Mechanism of Action
Target of Action
6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone . Its primary targets are the mu-opioid receptors located in tissues such as the gastrointestinal tract . These receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation .
Mode of Action
This compound functions as a peripherally-acting mu-opioid receptor antagonist . It binds to the mu-opioid receptors, thereby blocking the action of opioids. This interaction results in the inhibition of opioid-induced delay of gastrointestinal transit time .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the mu-opioid receptors . By antagonizing these receptors, this compound inhibits the constipating effects of opioids . The downstream effects of this action include improved gastrointestinal motility and transit .
Pharmacokinetics
It is known that the primary route of naloxegol, a related compound, elimination is via hepatic metabolism, with renal excretion playing a minimal role . The bioavailability of naloxegol is increased by food
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound decreases the constipating effects of opioids . This results in improved gastrointestinal motility and transit .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, prior exposure to morphine has been shown to enhance the aversive response of naloxone, a related compound . This suggests that the action of this compound may also be influenced by the user’s opioid usage history.
Future Directions
The potency of naloxone versus 6-Alpha Naloxol in precipitating opioid withdrawal has been studied . The results suggest that delay in onset of action of this compound to opioid receptors in the central nervous system may contribute significantly to its reduced potency relative to naloxone under certain morphine pretreatment conditions . This could be an area of future research.
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHERQFMBEHNG-AQQQZIQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942579 | |
Record name | alpha-Naloxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20410-95-1 | |
Record name | (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20410-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Naloxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Naloxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20410-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-NALOXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-alpha naloxol formed in the body?
A1: this compound is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating this compound production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of this compound.
Q2: Does the formation of this compound differ across species?
A2: Yes, there is evidence suggesting species-specific differences in the formation of this compound. Research indicates that guinea pigs exhibit a greater capacity for producing this compound compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.
Q3: How does the potency of this compound compare to naloxone in precipitating withdrawal symptoms?
A3: The relative potency of this compound compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.
Q4: Can you provide more details about the analytical methods used to study this compound?
A4: Research on this compound frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying this compound and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.